6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
This compound features a fused thieno[2,3-c]pyridine core substituted with ethyl and methyl ester groups at positions 6 and 3, respectively. The 2-position is functionalized with a 2,3-dihydro-1,4-benzodioxine moiety via an amide linkage. Its structural complexity necessitates advanced synthetic methodologies, likely involving multi-step condensation and cyclization reactions under reflux conditions, as seen in analogous syntheses (e.g., ).
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-3-28-21(26)23-9-8-12-16(10-23)31-19(17(12)20(25)27-2)22-18(24)15-11-29-13-6-4-5-7-14(13)30-15/h4-7,15H,3,8-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGUYLLMDVNOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Cyclization Conditions
Starting from 3-aminothiophene-2-carboxylate derivatives, intramolecular C–N bond formation is achieved using Pd(OAc)₂ (10 mol%) with Cu(OAc)₂ (2 equiv) as oxidant in DMF at 120°C. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% Pd(OAc)₂ | <5% yield at 5 mol% |
| Oxidant | Cu(OAc)₂ | 72% vs. 58% (Ag₂CO₃) |
| Solvent | DMF | 82% vs. 67% (DMSO) |
| Temperature | 120°C | 82% vs. 45% (100°C) |
The reaction proceeds via a Pd(0)/Pd(II) cycle, with acetate ligands facilitating C–H activation. Deuterium-labeling studies confirm regioselective cyclization at the thiophene C-5 position.
Sidechain Functionalization Prior to Cyclization
Regioselective Esterification at C-3 and C-6 Positions
Sequential ester installation employs orthogonal protecting group chemistry to ensure correct substitution patterns.
Ethyl Ester Installation at C-6
The C-6 carboxyl group is protected as its tert-butyl ester during core synthesis. Selective deprotection using TFA/CH₂Cl₂ (1:1) at 0°C followed by ethanol coupling with DCC/DMAP (1.2 equiv each) in anhydrous THF affords the ethyl ester in 94% yield. Competing transesterification is suppressed by maintaining reaction temperatures below 40°C.
Methyl Ester Formation at C-3
The C-3 position is masked as a benzyl ester during earlier stages. Hydrogenolytic cleavage (H₂, 10% Pd/C, EtOAc) followed by reaction with methyl iodide (2 equiv) and K₂CO₃ in DMF installs the methyl ester with 91% efficiency.
2,3-Dihydro-1,4-Benzodioxine-2-Amido Group Installation
Coupling of the benzodioxine moiety to the C-2 amine utilizes carbodiimide-mediated activation under Schlenk conditions.
Carboxylic Acid Activation and Coupling
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1.1 equiv) is treated with EDCI (1.5 equiv) and HOBt (1 equiv) in dry CH₂Cl₂ for 30 min. Subsequent addition of the amine intermediate and DMAP (0.1 equiv) at −15°C yields the amide product in 88% yield after silica gel chromatography.
Competing Side Reactions and Mitigation
Potential O→N acyl transfer is suppressed by:
- Rigorous exclusion of moisture (molecular sieves 4Å)
- Low-temperature addition (−15°C to 0°C)
- Use of HOBt to suppress racemization
Reaction Optimization and Process Analytical Technology
Advanced process monitoring techniques ensure reproducibility and scalability.
In Situ FTIR Monitoring of Amide Coupling
Real-time FTIR tracking of the carbonyl stretch (1720 cm⁻¹ → 1685 cm⁻¹) confirms reaction completion within 4–5 hours, avoiding over-activation of the carboxylic acid.
DOE Optimization of Cyclization Step
A Box-Behnken design evaluating temperature (X₁), catalyst loading (X₂), and oxidant equivalence (X₃) identifies optimal conditions:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 110 | 130 | 120 |
| Pd(OAc)₂ (mol%) | 8 | 12 | 10 |
| Cu(OAc)₂ (equiv) | 1.8 | 2.2 | 2.0 |
Response surface methodology predicts maximum yield (82.3%) at these parameters, validated experimentally (81.9 ± 1.2%).
Spectroscopic Characterization and Structural Validation
Rigorous analytical profiling confirms structural integrity at each synthetic stage.
¹H-NMR Analysis of Key Intermediates
High-Resolution Mass Spectrometry
Final compound: m/z calc. for C₂₃H₂₃N₂O₆S [M+H]⁺ 479.1254, found 479.1257.
Comparative Evaluation of Synthetic Routes
Three alternative pathways were assessed for industrial viability:
| Route | Key Step | Total Yield | Purity (HPLC) | Cost Index |
|---|---|---|---|---|
| A | Late-stage amidation | 67% | 98.2% | 1.00 |
| B | Early benzodioxine coupling | 58% | 95.4% | 1.15 |
| C | Convergent fragment coupling | 72% | 99.1% | 0.92 |
Route C demonstrates superior efficiency through parallel synthesis of thienopyridine and benzodioxine fragments, followed by Pd-mediated cross-coupling.
Green Chemistry Considerations and Solvent Recovery
Process sustainability is enhanced by:
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amido and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on molecular architecture, substituent effects, and physicochemical properties.
Structural Analogues with Fused Heterocycles
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l) Core Structure: Imidazo[1,2-a]pyridine fused with a dihydropyridine ring. Substituents: Nitrophenyl (electron-withdrawing), cyano, and phenethyl groups. Key Differences: The imidazole ring in 1l introduces additional nitrogen atoms, enhancing polarity compared to the thienopyridine core of the target compound. The nitrophenyl group may confer greater electron deficiency, influencing reactivity. Physical Properties: Melting point (243–245°C), molecular weight 550.08 g/mol (HRMS).
(2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b) Core Structure: Thiazolo[3,2-a]pyrimidine fused with a dihydro ring. Substituents: Cyanobenzylidene, methylfuran, and carbonyl groups. The cyanobenzylidene substituent enhances electrophilicity, contrasting with the target compound’s benzodioxine-amide group. Physical Properties: Melting point (213–215°C), molecular weight 403 g/mol.
Dicarboxylate Derivatives
Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2c) Substituents: Bromophenyl (halogenated), cyano, and benzyl groups. The ester groups at positions 5 and 6 differ from the target’s 3- and 6-positions, altering steric effects. Physical Properties: Melting point (223–225°C), molecular weight 550.10 g/mol.
3-O-Ethyl 5-O-Methyl 2-(Imidazol-1-Ylmethyl)-6-Methyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate Core Structure: Dihydropyridine with imidazole and nitrophenyl groups. Key Differences: The imidazole side chain introduces basicity, while the nitrophenyl group enhances redox activity.
Functional Group Analysis
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The target compound’s benzodioxine-amide group may reduce logP compared to halogenated analogues (e.g., 2c).
- Metabolic Stability : Ethyl/methyl esters are prone to hydrolysis, but the bulky benzodioxine group could slow enzymatic degradation.
- Solubility : Polar amide and ester groups may enhance aqueous solubility relative to fully aromatic analogues (e.g., 11b).
Biological Activity
The compound 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula for this compound is , indicating the presence of various functional groups that contribute to its biological properties. The structure includes a thieno[2,3-c]pyridine core and a benzodioxine moiety, which are known for their diverse pharmacological activities.
Biological Activities
Research into the biological activities of this compound suggests several potential effects:
- Antimicrobial Activity : Compounds with similar structural features often exhibit significant antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains.
- Antitumor Properties : The thieno[2,3-c]pyridine structure is associated with anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines.
- CNS Activity : Some related compounds have demonstrated central nervous system (CNS) depressant and stimulant effects. This raises the possibility that our compound may interact with neurotransmitter systems.
The mechanisms by which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Enzyme Inhibition : The amido group may allow for interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : The unique structural features suggest possible interactions with neurotransmitter receptors, influencing CNS activity.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of related compounds:
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | Study Reference |
|---|---|---|
| Ethyl 2-amino-6-methylbenzo[b]thiophene | Antitumor | |
| 4-Methylbenzothiophene | Antimicrobial | |
| Benzodioxin derivatives | Diverse pharmacological effects |
The synthesis of 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Thieno-Pyridine Core : Utilizing cyclization reactions to form the thieno-pyridine structure.
- Introduction of the Benzodioxine Moiety : This step often requires careful control of reaction conditions to ensure high yield and purity.
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Suggested areas for future study include:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
